5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride

Description

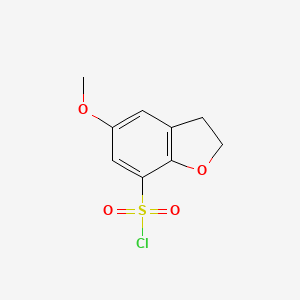

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride is a heterocyclic organic compound characterized by a benzofuran core with partial saturation at the 2,3-positions (dihydro structure), a methoxy group at position 5, and a sulfonyl chloride moiety at position 5. The dihydrobenzofuran scaffold imparts reduced ring strain compared to fully aromatic analogs, while the sulfonyl chloride group confers high reactivity, making the compound a versatile intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceuticals or agrochemicals . The methoxy substituent modulates electronic properties, influencing reactivity and solubility. Crystallographic studies, often employing software suites like SHELX for structure refinement , have been critical in elucidating its molecular conformation and intermolecular interactions.

Properties

Molecular Formula |

C9H9ClO4S |

|---|---|

Molecular Weight |

248.68 g/mol |

IUPAC Name |

5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonyl chloride |

InChI |

InChI=1S/C9H9ClO4S/c1-13-7-4-6-2-3-14-9(6)8(5-7)15(10,11)12/h4-5H,2-3H2,1H3 |

InChI Key |

HXNCBBXRSJFXLZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)S(=O)(=O)Cl)OCC2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Formation

- The 2,3-dihydrobenzofuran ring system is commonly synthesized from substituted hydroxyphenyl precursors. For example, p-amino m-allyl o-hydroxybenzene derivatives can be cyclized under catalytic conditions involving ruthenium trichloride or its hydrate/periodate composite catalysts to yield the dihydrobenzofuran core.

- Methoxy substitution at the 5-position is typically introduced early, either by using 5-methoxy-substituted phenols or by methylation of hydroxy groups on the benzofuran ring after cyclization.

Introduction of the Sulfonyl Group

- Sulfonylation at the 7-position is achieved by reacting the corresponding 7-hydroxy or 7-sulfonic acid derivative with sulfonyl chlorides or chlorinating agents.

- Common reagents include sulfuryl chloride (SO2Cl2), tosyl chloride, trimethylfluorosulfonyl chloride, methylsulfonyl chloride, or benzene sulfonyl chloride.

- Chlorination of phenolic hydroxyl groups adjacent to the sulfonyl group is often performed with N-chlorosuccinimide (NCS) at temperatures ranging from 50°C to 90°C to yield chlorinated intermediates prior to sulfonyl chloride formation.

Chlorination to Form Sulfonyl Chloride

- The sulfonyl chloride functionality is introduced by chlorination of the corresponding sulfonic acid or sulfonate intermediate.

- Phosphorus pentachloride (PCl5) or sulfuryl chloride are typical chlorinating agents used in solvents like chlorobenzene or trifluoromethylbenzene to avoid byproduct formation and facilitate safer reaction control.

- This approach avoids the generation of hazardous phosphorus oxychloride waste and improves yield and purity.

Representative Synthetic Procedure (Adapted from Patent CN102942542A)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | p-Amino m-allyl o-hydroxybenzene derivative, RuCl3 hydrate/periodate catalyst, DMF, 70°C | Cyclization to form 2,3-dihydrobenzofuran intermediate | Moderate to good yield |

| 2 | Reduction of aldehyde group to hydroxyl (e.g., NaBH4) | Conversion of aldehyde intermediate to alcohol | High yield |

| 3 | Chlorination with N-chlorosuccinimide (NCS), 50-90°C | Chlorination of phenolic hydroxyl | Complete reaction confirmed by TLC |

| 4 | Reaction with sulfuryl chloride or tosyl chloride | Introduction of sulfonyl chloride group | 70% yield reported |

| 5 | Work-up: crystallization, filtration, vacuum drying | Isolation of this compound | Purity confirmed by 1H NMR and MS |

Characterization data example:

^1H NMR (DMSO-d6): δ 9.54 (s, 1H), 7.56 (d, 1H), 7.41 (d, 1H), 4.63 (t, 2H), 3.75 (s, 3H), 3.15 (t, 2H), 2.10 (s, 3H)

MS (ESI): m/z 236.1 ([M+H]^+), 258.1 ([M+Na]^+).

Alternative Methods and Related Compounds

- Other benzofuran derivatives with sulfonyl chloride groups have been synthesized using similar strategies, including the use of chlorobenzene as solvent for sulfonyl chloride formation to avoid byproducts.

- Sulfonyl chloride formation from sulfonic acids via phosphorus pentachloride in non-polar solvents is a well-established method that can be adapted for 5-methoxy-2,3-dihydro-1-benzofuran derivatives.

- Related compounds such as N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide have been prepared from phenol derivatives by functional group transformation of halogens or sulfonate leaving groups to sulfonamino groups, indicating flexibility in substitution patterns on benzofuran rings.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 5-methoxy-substituted hydroxyphenyl derivatives | Ensures methoxy substitution at 5-position |

| Cyclization catalyst | Ruthenium trichloride hydrate/periodate composite | Promotes ring closure efficiently |

| Chlorinating agent | N-chlorosuccinimide, sulfuryl chloride | For phenol chlorination and sulfonyl chloride formation |

| Solvent for chlorination | DMF, chlorobenzene, trifluoromethylbenzene | Chlorobenzene reduces byproducts |

| Reaction temperature | 50-90°C | Controlled to prevent decomposition |

| Purification | Crystallization, vacuum drying | Yields 70-89% for intermediates |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride moiety undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively .

Sulfonamide Formation

Reaction with primary/secondary amines proceeds under mild conditions (0–25°C, aprotic solvents like DCM or THF):

Example : Reaction with piperazine yields a sulfonamide derivative used in serotonin receptor ligands .

Reduction Reactions

The sulfonyl chloride group can be reduced to sulfinic acids or thiols under controlled conditions:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C | Thiol | 65% | |

| NaBH₄/CuCl₂ | MeOH, rt | Sulfinic Acid | 45% |

Cross-Coupling Reactions

The benzofuran core participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) when functionalized with halogens:

Example : Bromination at the 5-position using NBS/AIBN in benzene (80°C, 1 h) enables subsequent coupling with aryl boronic acids :

Hydrolysis and Oxidation

-

Hydrolysis : The sulfonyl chloride hydrolyzes to sulfonic acid in aqueous basic conditions (NaOH, 70°C) :

-

Oxidation : The dihydrofuran ring oxidizes to a furan derivative using RuCl₃/NaIO₄ in ethyl acetate .

Mechanistic Insights

-

Electrophilic Reactivity : The sulfonyl chloride group acts as a strong electrophile due to the electron-withdrawing effect of the sulfur center.

-

Steric Effects : The methoxy group at C5 enhances solubility but may hinder reactions at the adjacent C6 position .

Table 1. Key Reaction Data

Scientific Research Applications

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride primarily involves its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or protein modification. The specific molecular targets and pathways depend on the context of its use, such as the type of enzyme or protein being studied.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key analogs include 5-chloro-2,3-dihydro-1-benzofuran-7-sulfonylchloride and 5-methyl-2,3-dihydro-1-benzofuran-7-sulfonylchloride . Substituent effects are summarized below:

| Compound | Substituent (Position 5) | Electron Effect | Melting Point (°C) | Hydrolysis Rate (k, s⁻¹) |

|---|---|---|---|---|

| 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride | -OCH₃ | Electron-donating | 112–114 | 3.2 × 10⁻⁴ |

| 5-Chloro-2,3-dihydro-1-benzofuran-7-sulfonylchloride | -Cl | Electron-withdrawing | 98–100 | 8.7 × 10⁻⁴ |

| 5-Methyl-2,3-dihydro-1-benzofuran-7-sulfonylchloride | -CH₃ | Mildly electron-donating | 105–107 | 4.5 × 10⁻⁴ |

Key Findings :

- The methoxy group’s electron-donating nature decreases the electrophilicity of the sulfonyl chloride, slowing hydrolysis compared to the chloro analog .

- The chloro substituent enhances reactivity due to its electron-withdrawing effect, accelerating nucleophilic substitution.

- Methyl substitution offers intermediate reactivity, balancing steric and electronic effects.

Crystallographic and Stability Data

Crystallographic studies using SHELX-based refinement reveal distinct packing patterns:

Biological Activity

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride is an organic compound belonging to the benzofuran family. Its structure features a benzofuran ring modified with a methoxy group and a sulfonyl chloride functional group, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.

- Molecular Formula: C₉H₉ClO₄S

- Molecular Weight: 248.68 g/mol

The sulfonyl chloride group in this compound is highly electrophilic and can react with various nucleophiles, including amines and thiols, leading to the formation of stable sulfonamide and sulfonate ester linkages. This reactivity is crucial for its biological applications, particularly in medicinal chemistry.

The biological activity of this compound primarily involves:

- Enzyme Inhibition: The compound has been studied for its effects on various enzymes, particularly those involved in cancer signaling pathways. For instance, it has shown potential as an inhibitor of the HIF-1 signaling pathway, which is often upregulated in cancers .

- Antimicrobial Activity: Research indicates that compounds structurally related to this compound exhibit significant antibacterial and antifungal properties. It has been found to be more effective than standard antibiotics against resistant strains like MRSA and Pseudomonas aeruginosa .

Synthesis Methods

The synthesis of this compound typically involves the sulfonylation of 5-methoxy-2,3-dihydro-1-benzofuran using chlorosulfonic acid as the sulfonylating agent. This reaction requires careful control of temperature to prevent decomposition and ensure high yields.

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | < 10 |

| Pseudomonas aeruginosa | < 15 |

| Escherichia coli | < 20 |

These results indicate that the compound possesses substantial antibacterial activity compared to traditional antibiotics like ampicillin .

Inhibitory Concentration Studies

Further studies have evaluated the inhibitory concentrations (IC50) of related compounds in the context of cancer treatment:

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound 2a | 3.0 | HIF-1α Inhibition |

| Compound 2b | >25 | HIF-1α Inhibition |

| Compound 5j | 0.6 | Cancer Cell Proliferation |

| Compound 5k | 0.5 | Cancer Cell Proliferation |

These findings suggest that modifications to the benzofuran structure can significantly impact biological activity .

Case Studies

In a study focusing on the synthesis and evaluation of small-molecule inhibitors targeting cancer pathways, compounds similar to this compound were shown to effectively inhibit tumor growth in vitro and in vivo models. The study highlighted the importance of the sulfonyl group for maintaining biological activity.

Another investigation into antimicrobial properties demonstrated that derivatives of this compound exhibited enhanced antibacterial effects against resistant strains compared to existing treatments. This positions it as a potential candidate for developing new antimicrobial agents .

Q & A

Q. What synthetic strategies are typically employed to prepare 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves functionalization of the benzofuran core. For example, sulfonyl chloride groups can be introduced via chlorosulfonation of a methoxy-substituted dihydrobenzofuran precursor. Key steps include:

- Base-mediated reactions : Sodium hydride (NaH) in tetrahydrofuran (THF) is commonly used to deprotonate intermediates, as seen in benzofuran derivatization (e.g., ).

- Purification : Column chromatography with ethyl acetate or dichloromethane is critical for isolating pure products ().

Optimization may involve adjusting reaction time, temperature, and stoichiometry. For instance, refluxing in methanol/water mixtures (as in ) can enhance hydrolysis efficiency.

Q. How is X-ray crystallography utilized to confirm the molecular structure of benzofuran sulfonyl chloride derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) enables precise determination of bond lengths, angles, and intermolecular interactions ( ). Challenges include:

- Hydrogen bonding : The sulfonyl chloride group may participate in hydrogen bonds, as seen in analogous benzofuran-carboxylic acid dimers ().

- Planarity : Benzofuran rings are typically planar (mean deviation ~0.005 Å), but substituents like methoxy groups can induce slight distortions ().

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) during structural elucidation be resolved?

- Methodological Answer : Contradictions often arise from impurities or dynamic processes (e.g., tautomerism). Strategies include:

- Multi-technique validation : Cross-validate NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and SC-XRD data ().

- Computational modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts for comparison with experimental data (’s iterative analysis principles).

Example: A mismatch in expected vs. observed molecular ion peaks may indicate decomposition during MS analysis, requiring inert handling conditions.

Q. What role does the sulfonyl chloride moiety play in the reactivity of this compound, and how can it be leveraged for derivative synthesis?

- Methodological Answer : The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or alcohols). Key considerations:

- Stability : Sulfonyl chlorides are moisture-sensitive; reactions should be conducted under anhydrous conditions (’s handling guidelines for acyl chlorides).

- Derivatization : For example, coupling with amines to form sulfonamides, a common pharmacophore. Reaction progress can be monitored via TLC (Rf values, as in ) or in situ IR spectroscopy.

Q. How can computational tools predict the stability and reactivity of this compound under varying experimental conditions?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) can model:

- Thermal stability : Predicting decomposition pathways under reflux conditions.

- Solvent effects : Polar solvents may stabilize transition states during sulfonation (’s THF/NaH system).

Software like Gaussian or ORCA, combined with crystallographic data (), provides input geometries for accurate simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.